molecular formula C14H17N3O B14592186 2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- CAS No. 61539-04-6

2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy-

Cat. No.: B14592186
CAS No.: 61539-04-6
M. Wt: 243.30 g/mol
InChI Key: ZESACGLZWRJLJT-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms. This specific compound is notable for its unique structural features, including a methyl group at the 4-position, a phenyl group at the 5-position, and a propoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound.

Scientific Research Applications

2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-methyl-5-phenyl-6-propoxy- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

61539-04-6

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

4-methyl-5-phenyl-6-propoxypyrimidin-2-amine

InChI

InChI=1S/C14H17N3O/c1-3-9-18-13-12(10(2)16-14(15)17-13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,15,16,17)

InChI Key

ZESACGLZWRJLJT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=C1C2=CC=CC=C2)C)N

Origin of Product

United States

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